molecular formula C18H22O2 B14417167 2,5-Diphenylhexane-2-peroxol CAS No. 79889-17-1

2,5-Diphenylhexane-2-peroxol

Cat. No.: B14417167
CAS No.: 79889-17-1
M. Wt: 270.4 g/mol
InChI Key: UMDXFSNMKUTCRM-UHFFFAOYSA-N
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Description

2,5-Diphenylhexane-2-peroxol is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with a peroxol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenylhexane-2-peroxol typically involves the reaction of hexane derivatives with phenyl groups under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by oxidation to introduce the peroxol group. The reaction conditions often require the presence of catalysts such as aluminum chloride and oxidizing agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenylhexane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more reactive species.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized hexane derivatives.

Scientific Research Applications

2,5-Diphenylhexane-2-peroxol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diphenylhexane-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species, which can interact with cellular components, leading to oxidative stress or signaling pathways activation. The phenyl groups may also play a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyloxazole: An organic scintillator used in various applications.

    2-Phenyl-2-propanol: Used in organic synthesis and as an intermediate in various fields.

Uniqueness

2,5-Diphenylhexane-2-peroxol is unique due to its specific structure, which combines the stability of the hexane backbone with the reactivity of the peroxol group and the aromaticity of the phenyl groups. This combination of features makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

79889-17-1

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(2-hydroperoxy-5-phenylhexan-2-yl)benzene

InChI

InChI=1S/C18H22O2/c1-15(16-9-5-3-6-10-16)13-14-18(2,20-19)17-11-7-4-8-12-17/h3-12,15,19H,13-14H2,1-2H3

InChI Key

UMDXFSNMKUTCRM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C1=CC=CC=C1)OO)C2=CC=CC=C2

Origin of Product

United States

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